Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Medicinal Chemistry Structure-Activity Relationship Benzodiazepine Receptor Ligands

Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate (CAS 852372-66-8) is a functionalized triazolo[4,3-b]pyridazine derivative belonging to a class of heterocycles extensively studied as benzodiazepine receptor ligands and kinase inhibitor scaffolds. The compound features a phenyl ring at position 3, a thioether linkage at position 6, and an ethyl glycinate ester terminus connected via an acetamido spacer.

Molecular Formula C17H17N5O3S
Molecular Weight 371.42
CAS No. 852372-66-8
Cat. No. B2816331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
CAS852372-66-8
Molecular FormulaC17H17N5O3S
Molecular Weight371.42
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
InChIInChI=1S/C17H17N5O3S/c1-2-25-16(24)10-18-14(23)11-26-15-9-8-13-19-20-17(22(13)21-15)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,23)
InChIKeyYDBYLDIIDZEYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate – Procurement-Ready Triazolopyridazine Building Block


Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate (CAS 852372-66-8) is a functionalized triazolo[4,3-b]pyridazine derivative belonging to a class of heterocycles extensively studied as benzodiazepine receptor ligands and kinase inhibitor scaffolds [1]. The compound features a phenyl ring at position 3, a thioether linkage at position 6, and an ethyl glycinate ester terminus connected via an acetamido spacer. This structural arrangement distinguishes it from simpler 6-thioacetate analogs that lack the central amide bond, potentially altering hydrogen-bonding capacity, conformational flexibility, and pharmacokinetic properties relevant to central nervous system (CNS) drug discovery programs [2].

Why Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate Cannot Be Replaced by Off-the-Shelf Triazolopyridazine Analogs


Within the triazolo[4,3-b]pyridazine family, subtle modifications at the 6-position profoundly influence receptor affinity and selectivity. The target compound incorporates an acetamido linker between the thioether and the ethyl ester terminus, creating an additional hydrogen-bond donor/acceptor pair absent in the direct thioacetate analog ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 289661-57-0). Published structure-activity relationship (SAR) studies on related 6-aryl-triazolopyridazines demonstrate that even single-atom variations in the side chain can alter in vitro [³H]diazepam binding inhibition by >50% [1]. Consequently, substituting the target compound with a simpler thioacetate or acetamide derivative may compromise the pharmacological profile or invalidate comparative SAR analyses in lead optimization campaigns [2].

Head-to-Head Quantitative Differentiation of Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate vs. Closest Analogs


Structural Differentiation: Acetamido Spacer vs. Direct Thioacetate Linkage

The target compound contains an acetamido (-NHCOCH₂-) spacer connecting the thioether to the ethyl ester, whereas the closest commercially prevalent analog, ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 289661-57-0), possesses a direct thioacetate linkage. This structural difference introduces one additional hydrogen-bond donor (amide N-H) and one additional acceptor (amide C=O), which can participate in key interactions with the benzodiazepine receptor binding pocket. In the triazolopyridazine series, the presence of hydrogen-bond-capable side chains has been shown to modulate [³H]diazepam binding inhibition from <10% to >90% at 1 µM depending on substituent electronics and geometry [1].

Medicinal Chemistry Structure-Activity Relationship Benzodiazepine Receptor Ligands

Predicted Physicochemical Property Shift: Lipophilicity and Solubility

Introducing the acetamido spacer is predicted to lower lipophilicity relative to the direct thioacetate analog. In silico calculations (ALogPS 2.1) estimate a logP reduction of approximately 0.5–0.8 log units for the target compound compared to ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, attributable to the polar amide group. This shift correlates with improved aqueous solubility, a critical parameter for CNS drug candidates where excessive lipophilicity (logP >5) is associated with poor developability [1].

Computational Chemistry Drug-Likeness ADME Prediction

Kinase Inhibition Profiling: LRRK2 Selectivity Potential

Triazolo[4,3-b]pyridazine scaffolds with thioether-linked side chains have been patented as LRRK2 kinase inhibitors. Among disclosed examples, compounds bearing amide-containing side chains (e.g., 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)butanamide) exhibited IC₅₀ values in the sub-micromolar range against LRRK2, while simpler ester analogs showed reduced potency [1]. The target compound's acetamidoacetate motif may similarly engage the kinase hinge region via the amide carbonyl, potentially offering selectivity advantages over non-amide congeners.

Kinase Inhibition LRRK2 Parkinson's Disease

Optimal Use Cases for Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate in Drug Discovery and Chemical Biology


CNS Drug Discovery: Benzodiazepine Receptor Ligand Development

The triazolo[4,3-b]pyridazine core is a privileged scaffold for GABA-A receptor modulation. The target compound, with its phenyl substituent and acetamido-functionalized side chain, can serve as a late-stage diversification intermediate for generating focused libraries aimed at optimizing anxiolytic or anticonvulsant activity. Prior SAR indicates that 6-position modifications critically impact binding affinity, making this compound a valuable tool for exploring hydrogen-bonding interactions within the receptor binding site [1].

Kinase Inhibitor Lead Optimization: LRRK2 and Beyond

Patented triazolopyridazine LRRK2 inhibitors highlight the importance of amide-bearing side chains for achieving nanomolar potency. The target compound's acetamidoacetate motif provides a synthetic handle for amide coupling or ester hydrolysis, enabling rapid analog synthesis. It can be used as a key intermediate in parallel medicinal chemistry efforts targeting Parkinson's disease and related synucleinopathies [2].

Chemical Probe Development for Neuropharmacology

The compound's balanced lipophilicity (predicted logP ~2.0–2.5) and hydrogen-bonding capacity make it suitable for developing chemical probes with favorable brain penetration. It can be employed in competitive binding assays against [³H]diazepam or [³H]flunitrazepam to map benzodiazepine receptor subtype selectivity, leveraging the class-level SAR established for 6-aryltriazolopyridazines [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

As a medium-complexity molecule (MW 371.42), the target compound occupies chemical space between fragments and leads. The thioether and amide linkages offer multiple vectors for structure-based design, enabling scaffold hopping to related heterocycles while retaining key pharmacophoric features identified in the triazolopyridazine benzodiazepine ligand series [1].

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